molecular formula C8H8Cl2N2O B1608392 1-(3,5-Dichlorophenyl)-3-methylurea CAS No. 38655-13-9

1-(3,5-Dichlorophenyl)-3-methylurea

Cat. No. B1608392
CAS RN: 38655-13-9
M. Wt: 219.06 g/mol
InChI Key: LGCNJJMAZHDEJH-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-methylurea, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a chemical compound that inhibits photosynthesis by blocking the electron transport chain in chloroplasts. DCMU is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis.

Mechanism of Action

1-(3,5-Dichlorophenyl)-3-methylurea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, it binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This prevents the transfer of electrons and the subsequent production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
1-(3,5-Dichlorophenyl)-3-methylurea has several biochemical and physiological effects on plants and algae. It inhibits the growth and development of plants by reducing the amount of ATP and NADPH available for metabolism. It also affects the synthesis of chlorophyll, which is essential for photosynthesis. 1-(3,5-Dichlorophenyl)-3-methylurea can also induce oxidative stress in plants by generating reactive oxygen species, which can damage cellular membranes and proteins.

Advantages and Limitations for Lab Experiments

1-(3,5-Dichlorophenyl)-3-methylurea is a potent inhibitor of photosystem II and is widely used in scientific research. Its advantages include its ability to inhibit photosynthesis in a specific and controlled manner, its high potency, and its relative ease of use. However, 1-(3,5-Dichlorophenyl)-3-methylurea also has several limitations. It is toxic to plants and algae at higher concentrations, and its effects on other cellular processes are not well understood. Additionally, its use in field experiments is limited due to its potential environmental impact.

Future Directions

There are several future directions for research on 1-(3,5-Dichlorophenyl)-3-methylurea. One area of research is the development of new herbicides that are more effective and less toxic than 1-(3,5-Dichlorophenyl)-3-methylurea. Another area of research is the study of the effects of 1-(3,5-Dichlorophenyl)-3-methylurea on other cellular processes, such as respiration and protein synthesis. Additionally, the use of 1-(3,5-Dichlorophenyl)-3-methylurea in combination with other herbicides or pesticides could be explored to enhance their effectiveness. Finally, the potential environmental impact of 1-(3,5-Dichlorophenyl)-3-methylurea on aquatic ecosystems needs to be further investigated.
Conclusion:
In conclusion, 1-(3,5-Dichlorophenyl)-3-methylurea is a potent inhibitor of photosystem II that is widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-(3,5-Dichlorophenyl)-3-methylurea has played a significant role in advancing our understanding of photosynthesis and its effects on plant growth and development. However, further research is needed to fully understand its potential environmental impact and to develop more effective and less toxic herbicides.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-methylurea is widely used in scientific research to study the mechanisms of photosynthesis. It is used to inhibit photosystem II in plants and algae, which allows researchers to study the effects of photosynthesis on plant growth, development, and metabolism. 1-(3,5-Dichlorophenyl)-3-methylurea is also used to study the electron transport chain in chloroplasts, which is essential for the production of ATP and NADPH during photosynthesis.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCNJJMAZHDEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401754
Record name 1-(3,5-dichlorophenyl)-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-methylurea

CAS RN

38655-13-9
Record name 1-(3,5-dichlorophenyl)-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichlorophenyl)-3-methylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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